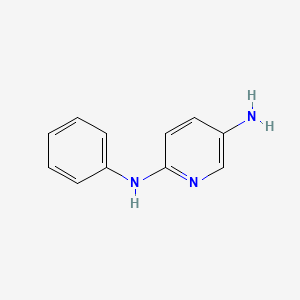

2-N-phenylpyridine-2,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-N-phenylpyridine-2,5-diamine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of 2-N-phenylpyridine-2,5-diamine includes a pyridine ring substituted with an amine group at the second position and a phenyl group at the same position. This structure suggests potential reactivity due to the presence of both electron-donating and electron-withdrawing groups, which can influence its chemical behavior.

Synthesis Analysis

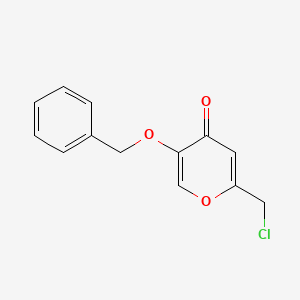

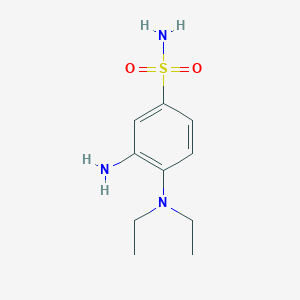

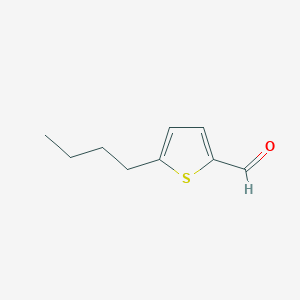

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of N,N-diethyl-N'-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine, a compound with a similar pyridine and phenyl structure, has been reported . This synthesis involves the formation of a Schiff base by the reaction of an amine with an aldehyde or ketone, which is a common method for synthesizing compounds with imine or azomethine groups. Although the exact synthesis of 2-N-phenylpyridine-2,5-diamine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. The crystal structure of an anyle-pyridine derivative has been elucidated, showing that it crystallizes in the triclinic P-1 space group with short contacts between neighboring pyridine fragments . This information suggests that 2-N-phenylpyridine-2,5-diamine could also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. For example, the N-acetoxy metabolite of 2-amino-5-phenylpyridine reacts with nucleosides and DNA, leading to substitution and acetylation reactions . These reactions are indicative of the potential chemical activity of 2-N-phenylpyridine-2,5-diamine, which may also form adducts with biomolecules or undergo similar substitution reactions due to the presence of the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, UV, and NMR spectroscopy are commonly used to characterize these compounds . The presence of a phenyl group and substituents on the pyridine ring can lead to shifts in the absorption maxima, as observed in the anyle-pyridine derivatives . Thermal analysis techniques like TGA, DSC, and DTA provide information on the stability and thermal behavior of these compounds. The electronic structure and vibrational data obtained from quantum chemical calculations can further aid in understanding the properties of 2-N-phenylpyridine-2,5-diamine, although such data is not provided in the current papers.

Wissenschaftliche Forschungsanwendungen

1. Phosphorescent Sensors for Nitric Oxide

A series of rhenium(I) polypyridine complexes featuring a diaminoaromatic moiety, including 2-N-phenylpyridine-2,5-diamine, have been developed as phosphorescent sensors for nitric oxide (NO). These compounds exhibit notable emission enhancement upon interaction with NO, suggesting potential applications in intracellular NO sensing (Choi et al., 2013).

2. Metal Chelation-Assisted Electronic Coupling

Research on redox-active diamine ligands, including variants of 2-N-phenylpyridine-2,5-diamine, has shown that metal chelation can enhance amine-amine electronic coupling. This finding is significant for the development of complex compounds with specific electronic properties (Nie et al., 2015).

3. Luminescent Platinum(II) Complexes

A study on novel luminescent platinum(II) complexes using orthometalated 2-phenylpyridine ligands, a variant of 2-N-phenylpyridine-2,5-diamine, revealed their potential in photophysical applications. These complexes exhibit significant quantum yields and lifetimes, suggesting their use in optoelectronic devices (Niedermair et al., 2008).

4. Iridium(III) Complexes in Photochemical Energy Conversion

Cyclometalated iridium(III) complexes, involving 2-phenylpyridine, a derivative of 2-N-phenylpyridine-2,5-diamine, have seen increasing use in optoelectronics and solar energy conversion. These complexes offer a broad range of luminescence emission and have been explored for various applications including light emitting electrochemical cells and solar fuel-producing reactions (Mills et al., 2018).

5. Cyclometalated Iridium(III) Complexes for Cation Binding and Cytotoxic Activity

Cyclometalated iridium(III) polypyridine complexes with di-2-picolylamine (DPA) moieties, related to 2-N-phenylpyridine-2,5-diamine, show potential in luminescence, electrochemistry, cation binding, and cytotoxic activity. These complexes display enhanced emission upon zinc ion binding, indicating their use in selective cation sensing and biological applications (Lee et al., 2011).

Wirkmechanismus

N2-Phenylpyridine-2,5-diamine, also known as N2-Phenyl-2,5-pyridinediamine or 2-N-phenylpyridine-2,5-diamine, is a chemical compound with the molecular formula C11H11N3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Eigenschaften

IUPAC Name |

2-N-phenylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNQUJQOJSNZGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388477 |

Source

|

| Record name | 2-N-phenylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4928-44-3 |

Source

|

| Record name | N2-Phenyl-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N-phenylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)